molecular formula C22H26ClNO4S B11589690 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B11589690
M. Wt: 436.0 g/mol
InChI Key: MMVLCRIUIHOPNC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a structurally complex propanamide derivative characterized by three distinct substituents:

  • 3,5-Dimethylphenoxy moiety: The electron-donating methyl groups and ether linkage could modulate electronic properties and metabolic stability.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle, which enhances polarity and may reduce susceptibility to oxidative metabolism compared to non-oxidized sulfur analogs.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C22H26ClNO4S/c1-15-10-16(2)12-21(11-15)28-17(3)22(25)24(20-8-9-29(26,27)14-20)13-18-4-6-19(23)7-5-18/h4-7,10-12,17,20H,8-9,13-14H2,1-3H3

InChI Key

MMVLCRIUIHOPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide likely involves multiple steps:

    Formation of the 4-chlorobenzyl group: This could be achieved through the chlorination of benzyl compounds.

    Attachment of the 3,5-dimethylphenoxy group: This step might involve etherification reactions.

    Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This could be done through a sulfonation reaction.

    Final amide formation: This step would involve the reaction of the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen group.

    Reduction: Reduction reactions could target the carbonyl group in the amide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound could serve as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Possible applications in drug design and development, particularly if the compound exhibits biological activity.

    Biochemical Research: Use as a probe or reagent in studying biochemical pathways.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In a pharmaceutical context, it might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide with structurally or functionally related compounds from the evidence:

Compound Key Structural Features Applications/Properties Key Differences from Target Compound
Propanil (N-(3,4-dichlorophenyl)propanamide) - Dichlorophenyl group
- Simple propanamide backbone
Herbicide; inhibits photosynthesis in weeds. Lacks sulfone and phenoxy groups; lower molecular complexity and polarity.
5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide - Thiophene moiety
- Diazepane ring
Dopamine D3 receptor ligand; potential antipsychotic. Uses thiophene (less polar) instead of sulfone; includes diazepane instead of tetrahydrothiophen sulfone.
3-Chloro-N-phenyl-phthalimide - Chlorophenyl group
- Phthalimide backbone
Monomer for polyimide synthesis; high thermal stability. Aromatic imide structure vs. propanamide; designed for polymer chemistry, not bioactivity.
Iprodione metabolite isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) - Dichlorophenyl group
- Imidazolidinedione core
Fungicide metabolite; inhibits fungal cell wall synthesis. Contains imidazolidinedione instead of sulfone; lacks phenoxy and benzyl groups.

Key Findings:

Substituent Impact on Function: The sulfone group in the target compound likely enhances metabolic stability compared to thiophene-containing analogs (e.g., ), which are prone to oxidation.

Pharmacological vs. Agrochemical Potential: Propanil’s herbicidal activity relies on its dichlorophenyl group , whereas the target compound’s 4-chlorobenzyl and dimethylphenoxy groups could broaden its mechanism (e.g., dual-targeting enzymes or receptors). The dopamine D3 ligand demonstrates that heterocyclic substituents (e.g., diazepane) are critical for CNS activity, but the target’s sulfone group may limit blood-brain barrier penetration.

Synthetic Challenges: The tetrahydrothiophen sulfone moiety requires specialized oxidation steps, unlike non-sulfonated analogs . This could increase synthesis costs but improve compound stability.

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